![molecular formula C16H24ClNO6 B5065611 N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5065611.png)
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and survival of cancer cells. By inhibiting BTK, N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is metabolized primarily by the liver and excreted in the urine. In preclinical studies, N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to be well-tolerated and to have minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation is that N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate may not be effective against all types of cancer, and further research is needed to determine its optimal use in combination with other treatments.
Orientations Futures
For research on N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate include evaluating its efficacy in clinical trials, exploring its potential use in combination with other cancer treatments, and investigating its mechanism of action in more detail. Other potential future directions include developing more potent and selective BTK inhibitors and identifying biomarkers that can predict response to N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate treatment.
In conclusion, N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is a promising small molecule inhibitor that has shown efficacy against various types of cancer in preclinical studies. Its specificity for BTK makes it a potentially valuable addition to the arsenal of cancer treatments, and further research is needed to determine its optimal use in clinical practice.
Méthodes De Synthèse
The synthesis of N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate involves a multi-step process that begins with the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 1-bromo-butane to form N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine. Finally, the amine is reacted with oxalic acid to form the oxalate salt of N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate. The overall yield of the synthesis is approximately 30%.
Applications De Recherche Scientifique
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to be effective against various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.C2H2O4/c1-2-3-8-16-9-10-17-11-12-18-14-7-5-4-6-13(14)15;3-1(4)2(5)6/h4-7,16H,2-3,8-12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIQOTUBJFDXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC=C1Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.